molecular formula C17H15ClN4O3S B10857116 Nampt activator-2

Nampt activator-2

Cat. No.: B10857116
M. Wt: 390.8 g/mol
InChI Key: WIQYSGZABYMFMD-UHFFFAOYSA-N
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Description

Nampt activator-2 is a small-molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in the nicotinamide adenine dinucleotide (NAD) salvage pathway. This compound has shown potential in increasing intracellular levels of NAD, which is essential for various cellular processes, including energy production, DNA repair, and cell signaling .

Chemical Reactions Analysis

Types of Reactions

Nampt activator-2 primarily undergoes enzymatic reactions involving the conversion of nicotinamide to nicotinamide mononucleotide and subsequently to NAD. These reactions are catalyzed by NAMPT and NMNAT enzymes .

Common Reagents and Conditions

The key reagents involved in these reactions include nicotinamide, phosphoribosyl pyrophosphate, and adenosine triphosphate (ATP). The reactions typically occur under physiological conditions, with the presence of NAMPT and NMNAT enzymes being essential for the conversion process .

Major Products Formed

The major products formed from these reactions are nicotinamide mononucleotide and nicotinamide adenine dinucleotide, both of which play critical roles in cellular metabolism and energy production .

Mechanism of Action

Nampt activator-2 exerts its effects by binding to the NAMPT enzyme and enhancing its activity. This activation leads to an increase in the conversion of nicotinamide to nicotinamide mononucleotide, which is then converted to NAD. The elevated NAD levels subsequently induce metabolic and transcriptional reprogramming, promoting cellular health and function . The molecular targets and pathways involved include the NAD salvage pathway and various NAD-dependent enzymes .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H15ClN4O3S

Molecular Weight

390.8 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)sulfonylphenyl]-3-(1H-pyrazol-4-ylmethyl)urea

InChI

InChI=1S/C17H15ClN4O3S/c18-13-1-5-15(6-2-13)26(24,25)16-7-3-14(4-8-16)22-17(23)19-9-12-10-20-21-11-12/h1-8,10-11H,9H2,(H,20,21)(H2,19,22,23)

InChI Key

WIQYSGZABYMFMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCC2=CNN=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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